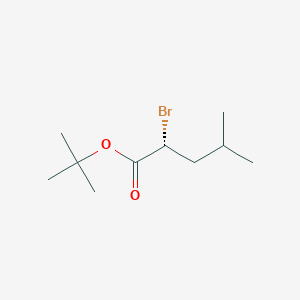

Pentanoic acid, 2-bromo-4-methyl-, 1,1-dimethylethyl ester, (R)-

Description

The compound Pentanoic acid, 2-bromo-4-methyl-, 1,1-dimethylethyl ester, (R)- (CAS: 130464-88-9) is a brominated pentanoic acid derivative with a methyl substituent at position 4 and a bulky tert-butyl ester group. The (R)-configuration denotes stereochemical specificity at the chiral center, which is critical for its reactivity and biological interactions. Its molecular formula is C₁₀H₁₇BrO₂, with a molecular weight of 265.15 g/mol .

Properties

IUPAC Name |

tert-butyl (2R)-2-bromo-4-methylpentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19BrO2/c1-7(2)6-8(11)9(12)13-10(3,4)5/h7-8H,6H2,1-5H3/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUEMBXJPCMQKJW-MRVPVSSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)OC(C)(C)C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H](C(=O)OC(C)(C)C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Pentanoic acid, 2-bromo-4-methyl-, 1,1-dimethylethyl ester, (R)-, also known by its CAS number 130464-88-9, is an organic compound characterized by its unique structure that includes a bromine atom and a tert-butyl ester group. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities and applications in synthetic organic chemistry.

Chemical Structure and Properties

- Molecular Formula : CHBrO

- Molecular Weight : 251.16 g/mol

- IUPAC Name : tert-butyl (2R)-2-bromo-4-methylpentanoate

The compound's structure features a pentanoic acid backbone with specific substituents that enhance its reactivity and biological profile. The presence of the bromine atom contributes to its potential interactions within biological systems.

Biological Activity Overview

Research indicates that derivatives of pentanoic acid can exhibit a range of biological activities. The following sections summarize key findings related to the biological activity of pentanoic acid, 2-bromo-4-methyl-, 1,1-dimethylethyl ester, (R)-.

1. Synthesis of Bioactive Compounds

Pentanoic acid derivatives have been explored for their utility in synthesizing γ-fluorinated α-amino acids, which are essential in drug development. These amino acids play critical roles in various therapeutic areas including:

- Antibiotics

- Antiviral agents

- Anticancer drugs

The synthesis pathways often involve enzymatic methods that leverage the unique structural features of the compound to yield biologically active products .

2. Anti-inflammatory and Antimicrobial Properties

Studies have pointed towards the anti-inflammatory and antimicrobial properties of related compounds. While specific data on (R)-pentanoic acid, 2-bromo-4-methyl-, 1,1-dimethylethyl ester is limited, similar compounds have shown effectiveness against various pathogens and inflammatory conditions.

For example:

- Compounds with brominated structures often exhibit enhanced antimicrobial activity due to their ability to disrupt microbial membranes.

3. Enzyme Interaction Studies

Interaction studies have demonstrated that pentanoic acid derivatives can influence enzyme activity or receptor binding. The structural characteristics allow these compounds to modulate various biochemical pathways:

| Enzyme/Pathway | Effect |

|---|---|

| Cyclic AMP phosphodiesterase | Inhibition |

| Lipoxygenase | Inhibition |

| Cyclooxygenase | Inhibition |

These interactions are crucial for developing therapeutic agents targeting specific diseases .

Case Study 1: Synthesis of γ-Fluorinated Amino Acids

In a study focused on synthesizing γ-fluorinated amino acids using pentanoic acid derivatives, researchers utilized (R)-pentanoic acid, 2-bromo-4-methyl-, 1,1-dimethylethyl ester as a precursor. The reaction conditions involved using dichloromethane as a solvent and concentrated sulfuric acid as a catalyst under controlled temperatures. The resulting products exhibited significant biological activity relevant to drug development .

Case Study 2: Antimicrobial Screening

A screening study evaluated the antimicrobial efficacy of several brominated pentanoic acid derivatives against common bacterial strains such as E. coli and S. aureus. The results indicated that compounds with bromine substitutions displayed higher inhibition zones compared to their non-brominated counterparts, suggesting enhanced microbial activity due to the presence of halogens.

Comparison with Similar Compounds

Positional Isomers

- Pentanoic Acid, 5-Bromo-2-Methyl-, 1,1-Dimethylethyl Ester (CAS: 148173-00-6): Structural difference: Bromine at position 5 instead of 2, and methyl at position 2 instead of 3. Implications: Altered electronic and steric effects may reduce nucleophilic substitution reactivity at the brominated carbon compared to the target compound. The methyl group’s position could also affect intramolecular interactions .

Chain Length Variants

- Dodecanoic Acid, 12-Bromo-, 1,1-Dimethylethyl Ester (CAS: 172304-05-1): Structural difference: A 12-carbon chain with bromine at the terminal position. Implications: Longer alkyl chains increase hydrophobicity, reducing solubility in polar solvents. Terminal bromination may favor elimination reactions over substitutions .

Ester Group Variants

- Pentanoic Acid, 2-Bromo-4-Methyl-, Methyl Ester: Structural difference: Methyl ester instead of tert-butyl ester.

- Heptanoic Acid, 7-Bromo-, 1,1-Dimethylethyl Ester (CAS: 51100-47-1): Structural difference: A 7-carbon chain with bromine at position 5. Implications: The longer chain may enhance lipid solubility, making it more suitable for applications in lipid membranes or drug delivery systems .

Stereoisomers

- (S)-Enantiomer of Pentanoic Acid, 2-Bromo-4-Methyl-, 1,1-Dimethylethyl Ester: Structural difference: Opposite configuration at the chiral center. Implications: Enantiomers may exhibit divergent biological activities or metabolic pathways, as seen in other chiral brominated esters used in pharmaceuticals .

Physical and Chemical Properties

| Property | Target Compound (R)- | 5-Bromo-2-Methyl Isomer | Dodecanoic Acid Derivative | Methyl Ester Variant |

|---|---|---|---|---|

| Molecular Weight | 265.15 g/mol | 265.15 g/mol | 353.25 g/mol | 195.07 g/mol |

| Boiling Point | Estimated >200°C* | Similar | Higher (>250°C*) | Lower (~150°C*) |

| Solubility | Low in water | Low in water | Very low in water | Moderate in ethanol |

| Retention Time (GCMS) | Longer (bulky ester) | Moderate | Longest (long chain) | Shortest |

*Estimated based on analogous compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.